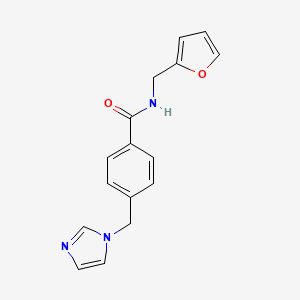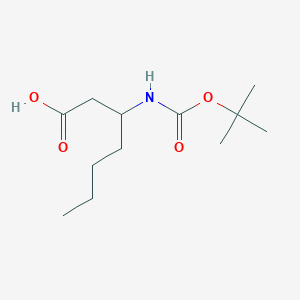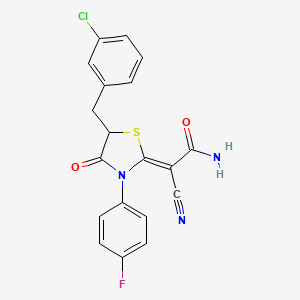
4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the furan ring, and the benzamide group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of its structural components .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- The compound has been involved in studies focusing on the synthesis of heterocyclic compounds. For instance, Yavari et al. (2002) explored the reaction between heterocyclic NH-acids and dibenzoylacetylene in the presence of triphenylphosphine, leading to the production of furan derivatives, including those related to imidazole structures (Yavari, Alizadeh, & Anary‐Abbasinejad, 2002).
Corrosion Inhibition
- Amino acid compounds structurally similar to 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide have been synthesized and studied as corrosion inhibitors for steel in acidic solutions. Yadav, Sarkar, and Purkait (2015) found that these inhibitors effectively protect steel surfaces, highlighting their potential in materials science and engineering applications (Yadav, Sarkar, & Purkait, 2015).
Cardiac Electrophysiological Activity
- Morgan et al. (1990) detailed the synthesis and evaluation of N-substituted imidazolylbenzamides for their cardiac electrophysiological activity, suggesting potential uses in the development of selective class III agents for heart rhythm management (Morgan et al., 1990).
Antiprotozoal Agents
- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, incorporating the furan and imidazole motifs, have demonstrated significant antiprotozoal activity, making them candidates for malaria and other protozoal infections treatment (Ismail et al., 2004).
Antimicrobial Activity
- Thiosemicarbazide derivatives, utilizing a similar structural framework, have been synthesized and assessed for antimicrobial efficacy. This highlights the compound's role in the development of new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017).
Inhibition of TNF-alpha Converting Enzyme (TACE)
- Research by Ott et al. (2008) focused on the synthesis of benzamides bearing the imidazole motif for the inhibition of TNF-alpha converting enzyme (TACE), showcasing the potential in the development of anti-inflammatory agents (Ott et al., 2008).
Mécanisme D'action
Target of Action
It is known that imidazole derivatives have a broad range of chemical and biological properties . They are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Imidazole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It is known that imidazole derivatives have been used in the development of new drugs , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Imidazole derivatives are known to show a broad range of biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(18-10-15-2-1-9-21-15)14-5-3-13(4-6-14)11-19-8-7-17-12-19/h1-9,12H,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOSJDJUXXTNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2827492.png)

![3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827494.png)
![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)
![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B2827497.png)

![benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B2827502.png)


![(E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one](/img/structure/B2827507.png)
![2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2827508.png)
![Methyl 2-amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2827510.png)

![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2827512.png)